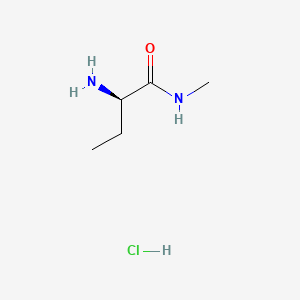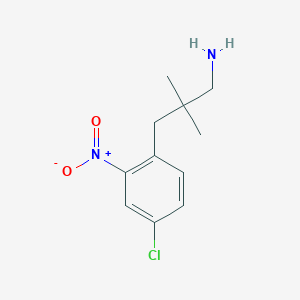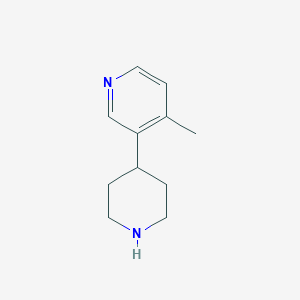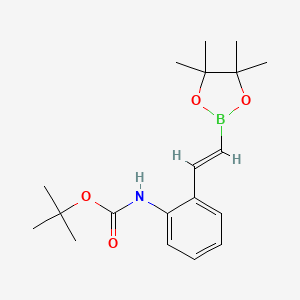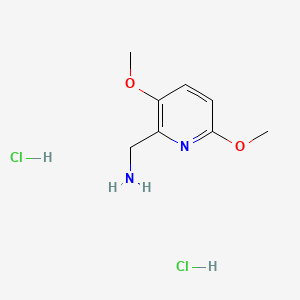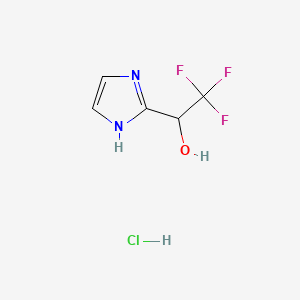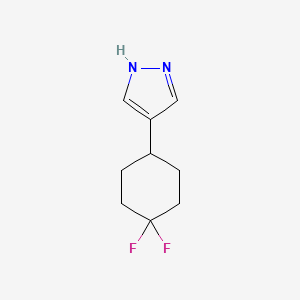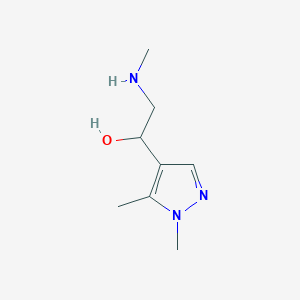
1-(1,5-Dimethyl-1h-pyrazol-4-yl)-2-(methylamino)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,5-Dimethyl-1h-pyrazol-4-yl)-2-(methylamino)ethan-1-ol is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with dimethyl groups and an ethan-1-ol moiety attached to a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,5-Dimethyl-1h-pyrazol-4-yl)-2-(methylamino)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1,5-dimethyl-1H-pyrazole with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution to yield the desired product.
Another approach involves the reductive amination of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone with methylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(1,5-Dimethyl-1h-pyrazol-4-yl)-2-(methylamino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methylamino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-(1,5-Dimethyl-1h-pyrazol-4-yl)-2-(methylamino)ethan-1-ol has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and inflammation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(1,5-Dimethyl-1h-pyrazol-4-yl)-2-(methylamino)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
1-(1,5-Dimethyl-1h-pyrazol-4-yl)-2-(methylamino)ethan-1-ol can be compared with other similar compounds, such as:
1-(1,5-Dimethyl-1h-pyrazol-4-yl)ethan-1-ol: Lacks the methylamino group, resulting in different reactivity and applications.
1-(1,5-Dimethyl-1h-pyrazol-4-yl)-2-aminoethanol: Contains an amino group instead of a methylamino group, affecting its chemical properties and biological activity.
1-(1,5-Dimethyl-1h-pyrazol-4-yl)-2-(dimethylamino)ethan-1-ol: Has a dimethylamino group, which may enhance its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C8H15N3O/c1-6-7(4-10-11(6)3)8(12)5-9-2/h4,8-9,12H,5H2,1-3H3 |
InChI Key |
PGVXXMVNHOFSNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C(CNC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


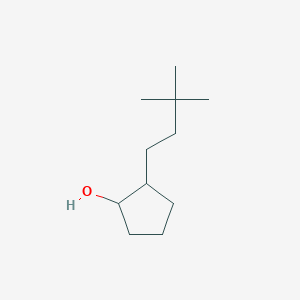
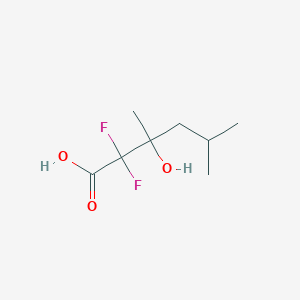
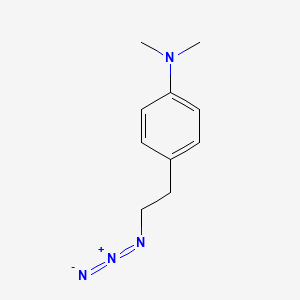
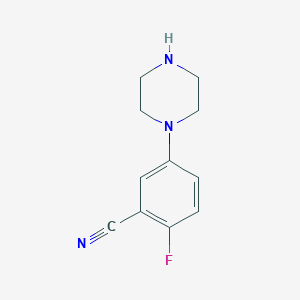
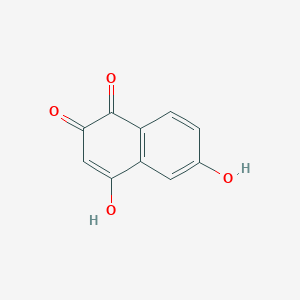
![3-[(Tert-butoxy)carbonyl]-4-fluorobenzoic acid](/img/structure/B13613481.png)
![[3-(2-Methylphenyl)phenyl]methanamine](/img/structure/B13613492.png)
